N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
Description
N-[2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a 4-methoxyphenyl group at position 2 and a 3-nitrobenzamide moiety at position 2. The imidazopyridine scaffold is renowned for its pharmacological versatility, particularly in targeting kinases, inflammatory pathways, and microbial targets . The 3-nitrobenzamide substituent introduces a strong electron-withdrawing nitro group, which may influence solubility, electronic distribution, and receptor binding kinetics.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-29-17-10-8-14(9-11-17)19-20(24-12-3-2-7-18(24)22-19)23-21(26)15-5-4-6-16(13-15)25(27)28/h2-13H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWSZKQTLYGXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit theCyclooxygenase (COX) enzyme. COX plays a crucial role in converting arachidonic acid to inflammatory mediators.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its target, the cox enzyme, and inhibit its activity. This inhibition could lead to a decrease in the production of inflammatory mediators.
Biochemical Pathways
The compound likely affects the arachidonic acid cascade , given that its potential target is the COX enzyme. The COX enzyme is key in this pathway, converting arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostanoids by different synthase enzymes. These prostanoids play a role in many inflammatory processes.
Biological Activity
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound by reviewing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has a complex structure that can be described as follows:
- Molecular Formula : C20H18N4O3
- Molecular Weight : 366.38 g/mol
- Structural Features :
- Imidazo[1,2-a]pyridine core
- Nitro group
- Methoxyphenyl substituent
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the imidazo[1,2-a]pyridine scaffold.
- Introduction of the methoxyphenyl group through electrophilic aromatic substitution.
- Incorporation of the nitro group via nitration reactions.
Anticancer Activity
Numerous studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The mechanism of action is believed to involve:
- Inhibition of Kinases : Compounds in this class often target specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain benzamide derivatives inhibit RET kinase activity, which plays a critical role in various cancers .
- Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase. One compound demonstrated significant inhibition at low micromolar concentrations, leading to reduced proliferation of RET-driven tumor cells .
- Cytotoxicity Assays : In vitro assays using cancer cell lines such as FaDu (hypopharyngeal carcinoma) showed that derivatives similar to this compound exhibited cytotoxic effects superior to established chemotherapeutics like bleomycin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances the compound's ability to interact with biological targets.
- Core Structure : The imidazo[1,2-a]pyridine framework is essential for maintaining potency against specific kinases.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Substituents
Benzamide Derivatives
- Unsubstituted Benzamide () : Lacks nitro’s electronic effects, possibly reducing binding affinity in kinase or enzyme targets .
- Acetamido-Benzamide () : The acetamido linker may enhance flexibility and solubility, contributing to anti-inflammatory efficacy .
Physicochemical Properties
- Molecular Weight : The target compound (~377.3) falls within the typical range for drug-like molecules (300–500 Da), similar to analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
